molecular formula C8H7NO B14033102 2-(Methoxy-D3)benzonitrile

2-(Methoxy-D3)benzonitrile

Cat. No.: B14033102
M. Wt: 136.17 g/mol
InChI Key: FSTPMFASNVISBU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxy-D3)benzonitrile is a deuterated aromatic compound featuring a methoxy group (-OCH3) substituted with three deuterium atoms (O-CD3) at the ortho position relative to the nitrile (-CN) group on the benzene ring. This isotopic labeling enhances its utility in mechanistic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy due to reduced signal interference from deuterium .

Properties

Molecular Formula

C8H7NO

Molecular Weight

136.17 g/mol

IUPAC Name

2-(trideuteriomethoxy)benzonitrile

InChI

InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3/i1D3

InChI Key

FSTPMFASNVISBU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1C#N

Canonical SMILES

COC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

2-(Methoxy-D3)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide in the presence of benzene. The mixture is subjected to steam distillation, and the benzene layer is separated, dried, and distilled under reduced pressure to obtain this compound . Another method involves the synthesis from o-anisaldehyde .

Chemical Reactions Analysis

2-(Methoxy-D3)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Methoxy-D3)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Substituent Position Molecular Formula Key Features Applications/Findings
2-(Methoxy-D3)benzonitrile Ortho C8H5D3NO Deuteration reduces NMR splitting; enhances stability in isotopic labeling. Metabolic studies, NMR tracer .
4-(Methoxy-D3)benzonitrile Para C8H5D3NO Para-substitution alters electronic effects; synthesized in 78% yield. Precursor for pharmaceuticals; characterized via $^{1}$H/$^{13}$C NMR .
(E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile Ortho (nitrile), meta (Schiff base) C15H12N2O2 Hydroxy and methoxy groups enable hydrogen bonding; single-crystal structure resolved (monoclinic, C2/c) . Material science studies; crystallographic stability analysis .
2-((4-Ethylphenoxy)methyl)benzonitrile Ortho (nitrile), para (ethylphenoxy) C16H15NO Bulky substituent increases steric hindrance; empirical formula C16H15NO. Research chemical for ligand design .
4-[2-(Aminooxy)ethoxy]benzonitrile Para C9H10N2O2 Aminooxy-ethoxy group introduces nucleophilic reactivity. Intermediate for bioorthogonal chemistry .

Spectroscopic and Physical Properties

  • NMR Profiles: 4-(Methoxy-D3)benzonitrile: $^{1}$H NMR (CDCl3): δ 7.59 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H); $^{13}$C NMR: δ 162.96 (C-O), 114.85 (CN-adjacent C) . Non-deuterated Analogues: For example, 2-(4-methylstyryl)benzonitrile () shows complex splitting due to non-deuterated methoxy groups .
  • Mass Spectrometry : HRMS for 4-(methoxy-D3)benzonitrile confirmed [M+H]$^+$ at m/z 137.0844 (error: 40 ppm), validating isotopic purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.